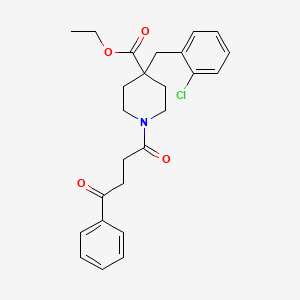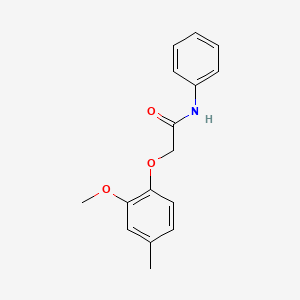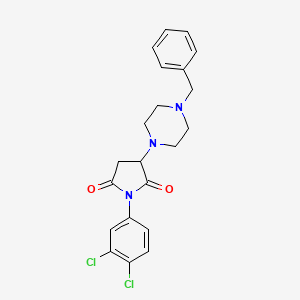
ethyl 4-(2-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
Ethyl 4-(2-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate exerts its neuroprotective effects by inhibiting the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is known to play a key role in neuronal death and inflammation. By blocking the activation of JNK, this compound can prevent the death of neurons and reduce inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of JNK activation, the reduction of neuronal death and inflammation, and the promotion of neuronal survival and regeneration. It has also been shown to have antioxidant properties and to modulate the expression of various genes and proteins involved in cell signaling and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-(2-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate has several advantages for lab experiments, including its relatively low cost, high purity, and ease of synthesis. However, it also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several potential future directions for the research on ethyl 4-(2-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate, including the development of more potent and selective JNK inhibitors, the investigation of its therapeutic potential in other diseases, such as Alzheimer's disease and multiple sclerosis, and the exploration of its mechanism of action at the molecular level. Furthermore, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.
Méthodes De Synthèse
Ethyl 4-(2-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate can be synthesized through a multistep process that involves the reaction of 2-chlorobenzylamine with ethyl 4-piperidinecarboxylate, followed by the condensation of the resulting intermediate with 4-oxo-4-phenylbutanoyl chloride. The final product is obtained through the esterification of the carboxylic acid group with ethanol.
Applications De Recherche Scientifique
Ethyl 4-(2-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and autoimmune diseases. In particular, it has been shown to have neuroprotective effects in animal models of Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis.
Propriétés
IUPAC Name |
ethyl 4-[(2-chlorophenyl)methyl]-1-(4-oxo-4-phenylbutanoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClNO4/c1-2-31-24(30)25(18-20-10-6-7-11-21(20)26)14-16-27(17-15-25)23(29)13-12-22(28)19-8-4-3-5-9-19/h3-11H,2,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCILQDJYNNGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)CCC(=O)C2=CC=CC=C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5231656.png)
![ethyl 4-{[(2-{[(4-methyl-1-piperazinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thien-3-yl)carbonyl]amino}benzoate](/img/structure/B5231669.png)
![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide](/img/structure/B5231673.png)
![methyl 2-({[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5231690.png)
![5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethylidene]-3(2H)-furanone](/img/structure/B5231698.png)
![2-[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]ethanol](/img/structure/B5231703.png)
![phenyl 2-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5231704.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-ethylphenyl)acetamide](/img/structure/B5231707.png)
![1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5231726.png)
![1-[3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)propanoyl]-4-phenylpiperazine](/img/structure/B5231731.png)

![(1R*,5S*)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B5231751.png)